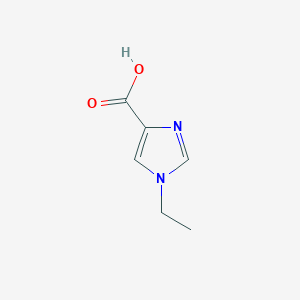

1-ethyl-1H-imidazole-4-carboxylic acid

Overview

Description

1-Ethyl-1H-imidazole-4-carboxylic acid is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of an ethyl group and a carboxylic acid group in this compound makes it a versatile compound with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-imidazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of α-bromoketones with formamidine acetate in liquid ammonia .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of imidazole derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Synthesis of 1-Ethyl-1H-Imidazole-4-Carboxylic Acid

The synthesis of this compound can be achieved through various methods. A notable approach involves the use of an inorganic-salt composite catalyst for catalytic synthesis, which has been reported to enhance yield and selectivity while being environmentally friendly. The process typically includes enolization, cyclization, and hydrolysis steps using ethyl acetamidoacetate as a raw material .

Antiviral Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antiviral activity, particularly against HIV-1. In a study evaluating novel compounds derived from this acid, several showed over 50% inhibition in the HIV-1 integrase LEDGF/p75 binding assay at a concentration of 100 µM. Specifically, compounds derived from this scaffold exhibited moderate antiviral activity with cytotoxicity values indicating safety profiles suitable for further development .

Anticancer Potential

The imidazole ring structure is known for its biological activity, including potential anticancer effects. Compounds containing the imidazole moiety have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the carboxylic acid group enhances solubility and bioavailability, making these compounds promising candidates in cancer therapy .

Pharmaceutical Development

The unique chemical properties of this compound make it a valuable intermediate in the synthesis of various pharmaceutical agents. Its derivatives are being explored as new classes of anti-tuberculosis agents, showcasing its versatility in addressing infectious diseases .

Chemical Engineering

In chemical engineering, this compound is utilized in the functionalization of dendritic structures, which are important for drug delivery systems. The ability to modify these structures with imidazole derivatives allows for enhanced targeting and release profiles in therapeutic applications .

| Compound | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| 11a | Antiviral | >200 | Moderate inhibition against HIV-1 |

| 11b | Antiviral | 158.4 | Significant activity with low cytotoxicity |

| 11h | Antiviral | 50.4 | High activity but associated toxicity |

Case Study 1: Antiviral Screening

In a comprehensive screening of novel derivatives based on this compound, researchers synthesized multiple compounds and evaluated their efficacy against HIV-1 integrase. The study revealed that certain derivatives not only inhibited viral replication but also demonstrated favorable safety profiles, paving the way for further clinical evaluation .

Case Study 2: Anti-Tuberculosis Research

Another significant study focused on the anti-tuberculosis properties of imidazole derivatives. Researchers found that specific modifications to the imidazole structure enhanced antibacterial potency against Mycobacterium tuberculosis, indicating a promising direction for new tuberculosis treatments .

Mechanism of Action

The mechanism of action of 1-ethyl-1H-imidazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in the stabilization of metal complexes . Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-Ethyl-1H-imidazole-4-carboxylic acid can be compared with other imidazole derivatives, such as:

Methyl 1H-imidazole-4-carboxylate: Similar in structure but with a methyl group instead of an ethyl group.

4-Imidazolecarboxylic acid: Lacks the ethyl group, making it less hydrophobic and altering its reactivity.

Ethyl imidazole-4-carboxylate: Similar but with an ester group instead of a carboxylic acid group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

1-Ethyl-1H-imidazole-4-carboxylic acid (EICA) is an imidazole derivative recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₈N₂O₂

- Molecular Weight : Approximately 144.14 g/mol

- Structure : The compound features an ethyl group at position 1 and a carboxylic acid group at position 4 of the imidazole ring, contributing to its unique chemical properties and enhancing solubility in aqueous solutions .

The biological activity of EICA is attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and modulating biochemical pathways. The carboxylic acid group allows for hydrogen bond formation and ionic interactions, enhancing binding affinity to target molecules.

Biological Activities

EICA exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : EICA has shown potential against various microbial strains, demonstrating both antibacterial and antifungal properties.

- Anticancer Properties : Research indicates that EICA may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : The compound has been studied for its ability to reduce inflammation markers in cellular models.

- Antiviral Activity : EICA derivatives have been evaluated for their efficacy against viruses such as HIV, with some compounds exhibiting moderate antiviral percentages in cell-based assays .

Case Studies

-

Antimicrobial Studies :

- In a study evaluating various imidazole derivatives, EICA exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

- Anticancer Activity :

- HIV Inhibition :

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-ethyl-1H-imidazole-4-carboxylic acid, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors such as ethylamine derivatives, glyoxal, and ammonium acetate under acidic conditions. For example, substituting the benzyl group in 1-(4-fluorobenzyl)-1H-imidazole-2-carboxylic acid synthesis () with ethylamine could yield the target compound. Reaction parameters like pH (acidic), temperature (60–80°C), and catalysts (e.g., ZnCl₂) are critical for ring formation. Post-synthesis oxidation of a methyl group to a carboxylic acid (e.g., using KMnO₄ or CrO₃) may be required. Retrosynthetic AI tools (e.g., PubChem’s retrosynthesis planner) suggest feasible routes by analyzing databases like Reaxys and PISTACHIO .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the imidazole ring protons (δ 7–8 ppm) and ethyl group (δ 1.2–1.5 ppm for CH₃, δ 3.5–4.0 ppm for CH₂).

- IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) validate the functional groups.

- X-ray Crystallography : SHELXL ( ) refines crystal structures, particularly for high-resolution data. Hydrogen bonding between carboxylic acid groups and solvent molecules can be analyzed to confirm intermolecular interactions .

Advanced Research Questions

Q. How can computational tools like AI-driven retrosynthesis planners improve the design of novel derivatives of this compound?

- Methodological Answer : AI models (e.g., Template_relevance Reaxys) in PubChem () predict one-step synthetic routes by cross-referencing reaction databases. For example, introducing substituents at the 2- or 5-positions of the imidazole ring can be guided by similarity to 1-isopropyl-1H-imidazole-4-carboxylic acid (). Molecular docking simulations (e.g., AutoDock) further prioritize derivatives with enhanced binding affinity to biological targets like enzymes .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility) of this compound across studies?

- Methodological Answer : Discrepancies may arise from salt forms (e.g., hydrochloride in vs. free acid) or pH-dependent solubility. Researchers should:

- Conduct comparative studies using standardized buffers (pH 1–14).

- Characterize salt forms via elemental analysis (e.g., CHNS/O) and DSC (differential scanning calorimetry).

- Cross-validate solubility data with HPLC ( ) under controlled conditions .

Q. How does the ethyl group at the 1-position influence the compound’s coordination chemistry in metal-organic frameworks (MOFs)?

- Methodological Answer : The ethyl group increases steric bulk, potentially limiting coordination modes compared to smaller substituents. However, the carboxylic acid at position 4 enables chelation with metal ions (e.g., Zn²⁺, Cu²⁺). Synthesis of MOFs can be optimized by varying solvents (DMF/water mixtures) and temperatures (80–120°C), as seen in related 1H-imidazole-4,5-dicarboxylic acid frameworks (). PXRD and BET surface area analysis validate structural integrity and porosity .

Q. What experimental protocols assess the compound’s potential as an enzyme inhibitor in drug discovery?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., xanthine oxidase inhibition in ) to measure IC₅₀ values.

- Structure-Activity Relationships (SAR) : Compare with analogues like 1-isopropyl-1H-imidazole-4-carboxylic acid () to evaluate substituent effects on potency.

- Molecular Dynamics Simulations : Analyze binding stability in enzyme active sites (e.g., using GROMACS) over 100-ns trajectories .

Properties

IUPAC Name |

1-ethylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-8-3-5(6(9)10)7-4-8/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKQLHRGJVYPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71925-07-0 | |

| Record name | 1-ethylimidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.